molecular formula C18H21ClFNO B4167200 2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride

2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B4167200
M. Wt: 321.8 g/mol
InChI Key: XXPRRVOCCSLCKN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an allyloxy group attached to a benzyl moiety, along with a 4-fluorophenyl group and an ethanamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Allyloxybenzyl Intermediate: This step involves the reaction of 2-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate to form 2-(allyloxy)benzyl alcohol.

    Introduction of the Ethanamine Moiety: The intermediate is then reacted with 2-(4-fluorophenyl)ethylamine under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride.

    Formation of the Hydrochloride Salt: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated benzyl or phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine hydrochloride
  • N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride

Uniqueness

2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both allyloxy and 4-fluorophenyl groups allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO.ClH/c1-2-13-21-18-6-4-3-5-16(18)14-20-12-11-15-7-9-17(19)10-8-15;/h2-10,20H,1,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRRVOCCSLCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CNCCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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